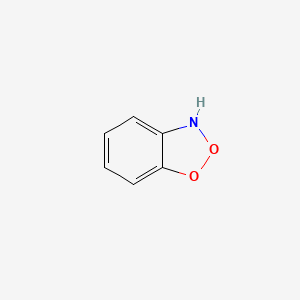

Benzodioxazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

332083-11-1 |

|---|---|

分子式 |

C6H5NO2 |

分子量 |

123.11 g/mol |

IUPAC 名称 |

3H-1,2,3-benzodioxazole |

InChI |

InChI=1S/C6H5NO2/c1-2-4-6-5(3-1)7-9-8-6/h1-4,7H |

InChI 键 |

PEPBFCOIJRULGJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)NOO2 |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Benzodioxole

Strategic Approaches for 1,3-Benzodioxole (B145889) Core Synthesis

The construction of the 1,3-benzodioxole ring system is a fundamental step in the synthesis of many complex molecules. Research has focused on developing efficient, high-yielding, and sustainable methods for its formation.

Cyclization Reactions for the 1,3-Benzodioxole Ring System Formation

The primary approach to synthesizing the 1,3-benzodioxole core involves the cyclization of a catechol precursor with a one-carbon electrophile. This reaction, often a variation of the Williamson ether synthesis, forms the characteristic methylenedioxy bridge. wikipedia.orgbyjus.com

A prevalent method involves the reaction of catechol with dihalomethanes, such as methylene (B1212753) chloride or dibromomethane, in the presence of a base. guidechem.comwikipedia.org Phase transfer catalysts are sometimes employed to facilitate the reaction between the aqueous and organic phases, though catalyst recovery can be challenging. guidechem.com Another common strategy is the condensation of catechol with aldehydes or ketones, catalyzed by a proton or Lewis acid, to form 2-substituted or 2,2-disubstituted 1,3-benzodioxoles. hep.com.cngoogle.com

Various acid catalysts have been explored for this condensation, including:

Phosphorus pentoxide hep.com.cn

Toluene-p-sulfonic acid hep.com.cn

Trimethylsilyl chloride hep.com.cn

Phosphorus trichloride hep.com.cn

Strong acids like hydrochloric or sulfuric acid (when using methanol (B129727) as the methylene source) chemicalbook.com

The reaction mechanism typically follows an SN2 pathway, where an alkoxide ion, generated by deprotonating an alcohol, acts as a nucleophile attacking the electrophilic carbon of an organohalide. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Catalysts for 1,3-Benzodioxole Synthesis via Condensation

| Catalyst | Precursors | Key Features/Drawbacks | Reference |

| Phosphorus Pentoxide | Catechol, Carbonyl compounds | Used in large amounts as both catalyst and dehydrating agent; tedious work-up. | hep.com.cn |

| Toluene-p-sulfonic acid | Catechol, Carbonyl compounds | Long reaction times (8–120 h) and often unsatisfactory yields. | hep.com.cn |

| Trimethylsilyl chloride | Catechol, Carbonyl compounds | Catalyst can be expensive or toxic. | hep.com.cn |

| Phase Transfer Catalyst | Catechol, Methylene chloride | Facilitates reaction but recovery is difficult, leading to high cost and potential pollution. | guidechem.com |

| HY Zeolite | Catechol, Carbonyl compounds | Reusable, offers shape selectivity, and easy separation; requires continuous water removal. | hep.com.cn |

Sustainable and Green Chemistry Methodologies in 1,3-Benzodioxole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes to 1,3-benzodioxoles. These methods aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool. The synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been achieved by reacting catechol with various benzoic acid derivatives under microwave irradiation. tandfonline.comtandfonline.com This approach, using polyphosphoric acid as both a catalyst and a solvent, dramatically reduces reaction times to 30–120 seconds and improves yields to 60–85%, while avoiding the need for toxic organic solvents. tandfonline.comtandfonline.comresearchgate.net

The use of recyclable solid acid catalysts, such as zeolites and montmorillonite clays, also represents a green approach. hep.com.cnresearchgate.net HY zeolite has been shown to be an efficient catalyst for the acetalization and ketalization of aldehydes and ketones with catechol, offering high conversion and selectivity under mild conditions. hep.com.cn The key advantages of zeolite catalysts include easy separation, reusability, and controlled acidity. hep.com.cn

Table 2: Green Synthesis Approaches for 1,3-Benzodioxole Derivatives

| Method | Catalyst/Medium | Precursors | Reaction Time | Yield | Advantages | Reference |

| Microwave Irradiation | Polyphosphoric Acid | Catechol, Benzoic acid derivatives | 30-120 sec | 60-85% | Fast, high yield, solvent-free, energy efficient. | tandfonline.comtandfonline.com |

| Heterogeneous Catalysis | HY Zeolite | Catechol, Aldehydes/Ketones | 5 h | >50% conversion, >97% selectivity | Reusable catalyst, mild conditions, easy separation. | hep.com.cn |

| Heterogeneous Catalysis | Montmorillonite KSF or K-10 | Catechol, Aldehydes/Ketones | 2.7–24 h | Satisfactory | Inexpensive catalyst, avoids toxic solvents. | tandfonline.comresearchgate.net |

Novel Precursors and Starting Materials for 1,3-Benzodioxole Ring Formation

While catechol remains the most common precursor, research into alternative starting materials is ongoing to enhance accessibility and expand the structural diversity of the resulting benzodioxoles. One such example involves using readily available natural products like vanillin as a starting point for preparing oxidized 1,3-benzodioxole derivatives. sciencemadness.org This strategy leverages a bio-based feedstock to access valuable chemical intermediates. sciencemadness.org The synthesis of more complex derivatives can also start from functionalized benzodioxoles, which then serve as precursors for further elaboration. For instance, N-(benzo[d] chemicalbook.comtandfonline.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds have been synthesized starting from benzo[d] chemicalbook.comtandfonline.comdioxol-5-amine. frontiersin.orgnih.gov

Regioselective Functionalization and Derivatization of the 1,3-Benzodioxole Nucleus

Post-synthesis modification of the 1,3-benzodioxole ring is crucial for creating derivatives with specific biological or material properties. Modern organic chemistry provides powerful tools for the precise and efficient functionalization of the aromatic core.

Direct C-H Activation and Selective Substitution Reactions

Direct C-H activation has become a preferred strategy for arene functionalization as it avoids the need for pre-functionalized starting materials, thus improving atom economy. acs.org For 1,3-benzodioxole, direct arylation reactions have been developed to selectively form C-C bonds at the C4 position. scribd.com

Research has shown that the direct arylation of 1,3-benzodioxole with various aryl bromides can be achieved with high yields (>80%) using a palladium catalyst (Na2PdCl4) with pivalic acid as a co-catalyst. scribd.comresearchgate.net The reaction conditions, particularly the nature of the amide used as a ligand and the concentration of reactants, are critical for success. scribd.com This method provides a regioselective route to 4-aryl-1,3-benzodioxoles, which are important motifs in medicinal chemistry. scribd.com The mechanism for these reactions is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. scribd.com

Cross-Coupling Strategies for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of 1,3-benzodioxole. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly prominent. wikipedia.org This reaction has been successfully used to synthesize a wide range of new 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net In a typical application, a bromo-substituted 1,3-benzodioxole is coupled with various arylboronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, a ligand like triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3). worldresearchersassociations.com This strategy has enabled the synthesis of complex molecules containing both the 1,3-benzodioxole and other heterocyclic moieties, yielding products in good yields (33-89%). worldresearchersassociations.com The Suzuki coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 3: Suzuki-Miyaura Coupling for 1,3-Benzodioxole Derivatization

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield Range | Reference |

| 1-((6-bromobenzo[d] chemicalbook.comtandfonline.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Various Arylboronic acids | PdCl2(PPh3)2 / PPh3 / K2CO3 | Aryl-substituted 1,3-benzodioxole-triazole hybrids | 33-89% | worldresearchersassociations.com |

Multi-Component Reactions Involving 1,3-Benzodioxole Scaffolds

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation to generate complex molecules. The incorporation of the 1,3-benzodioxole moiety into MCRs allows for the rapid generation of diverse libraries of bioactive compounds.

One of the most prominent starting materials for these reactions is piperonal (1,3-benzodioxole-5-carbaldehyde), owing to the electrophilic nature of its aldehyde group. Classic MCRs such as the Passerini and Ugi reactions can be effectively employed to synthesize complex 1,3-benzodioxole-containing peptidomimetics and other highly functionalized molecules.

Passerini Three-Component Reaction (P-3CR): This reaction typically involves the combination of a carboxylic acid, an isocyanide, and an aldehyde or ketone. When piperonal is used as the aldehyde component, it leads to the formation of α-acyloxy carboxamides bearing the 1,3-benzodioxole core. These products are valuable intermediates for the synthesis of various pharmaceuticals.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a primary amine in the reaction mixture. The reaction of piperonal, an amine, a carboxylic acid, and an isocyanide yields a dipeptide-like structure incorporating the 1,3-benzodioxole scaffold. This one-pot synthesis allows for the introduction of four points of diversity, making it a powerful tool in combinatorial chemistry.

The following table summarizes representative examples of Passerini and Ugi reactions utilizing a generic 1,3-benzodioxole aldehyde:

| Reaction | Reactants | Product Type |

| Passerini | 1,3-Benzodioxole aldehyde, Carboxylic acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi | 1,3-Benzodioxole aldehyde, Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamide |

Biginelli and Hantzsch Reactions: While less commonly reported with 1,3-benzodioxole derivatives, the Biginelli and Hantzsch reactions represent powerful tools for the synthesis of heterocyclic compounds. The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, can be envisioned to produce dihydropyrimidinones or thiones containing the 1,3-benzodioxole moiety. Similarly, the Hantzsch dihydropyridine synthesis, a four-component reaction, could be adapted to incorporate 1,3-benzodioxole-substituted aldehydes to generate novel dihydropyridine derivatives with potential applications as calcium channel blockers.

Asymmetric Synthesis of Chiral 1,3-Benzodioxole Derivatives

The synthesis of enantiomerically pure 1,3-benzodioxole derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis provides the most efficient route to such compounds.

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. For the synthesis of chiral 1,3-benzodioxole derivatives, various catalytic systems have been explored.

A notable example is the organocatalytic asymmetric formal [3+2] cycloaddition reaction for the synthesis of chiral 1,3-dioxolanes, a class of compounds structurally related to 1,3-benzodioxoles. This approach utilizes cinchona-alkaloid-thiourea-based bifunctional organocatalysts to mediate the reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes, proceeding through hemiacetal intermediates to yield highly enantioenriched products. The principles of this methodology can be extended to the synthesis of chiral 1,3-benzodioxole derivatives by employing suitably substituted catechols or their equivalents.

The following table highlights the key aspects of this enantioselective catalytic approach:

| Catalyst Type | Reactants | Product | Key Feature |

| Chiral bifunctional organocatalyst (e.g., cinchona-alkaloid-thiourea) | γ-Hydroxy-α,β-unsaturated ketone, Aldehyde | Chiral 1,3-dioxolane | High enantioselectivity |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

While specific applications of chiral auxiliaries for the direct synthesis of the 1,3-benzodioxole ring are not extensively documented, their use in the functionalization of pre-existing 1,3-benzodioxole scaffolds is a viable strategy. For instance, a chiral auxiliary can be attached to a side chain of a 1,3-benzodioxole derivative to control the stereoselective introduction of new stereocenters via reactions such as alkylations, aldol additions, or Diels-Alder reactions.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be used to activate substrates and control the stereoselectivity of various transformations on 1,3-benzodioxole-containing molecules. For example, chiral amines can catalyze the asymmetric α-functionalization of aldehydes and ketones bearing a 1,3-benzodioxole moiety, while chiral phosphoric acids can be employed in enantioselective additions to imines derived from piperonal.

Flow Chemistry and Continuous Processing for Scalable 1,3-Benzodioxole Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. These features make it an attractive platform for the industrial production of 1,3-benzodioxole and its derivatives.

A recent study demonstrated the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst in a packed-bed reactor. mdpi.com This process allows for the efficient synthesis of acylated 1,3-benzodioxole derivatives, which are important intermediates in the pharmaceutical and fragrance industries. The use of a solid-supported catalyst simplifies product purification and allows for the continuous operation of the reactor for extended periods.

The key parameters and outcomes of a continuous flow acylation of 1,3-benzodioxole are summarized in the table below:

| Parameter | Value/Condition |

| Reaction Type | Friedel-Crafts Acylation |

| Reactants | 1,3-Benzodioxole, Acylating agent |

| Catalyst | Heterogeneous solid acid |

| Reactor Type | Packed-bed reactor |

| Advantages | Scalability, Catalyst recyclability, Improved safety |

This approach not only enhances the efficiency and sustainability of 1,3-benzodioxole synthesis but also opens up possibilities for the integration of multiple reaction steps in a continuous sequence, further streamlining the manufacturing process.

Molecular Design Principles and Structure Property Relationship Spr Studies of 1,3 Benzodioxole Derivatives

Rational Design of 1,3-Benzodioxole-Containing Molecules

The 1,3-dioxole (B15492876) portion of the benzodioxole ring typically adopts a non-planar conformation. X-ray crystallography studies have revealed that the five-membered 1,3-dioxole ring often exists in an envelope conformation, where the methylene (B1212753) carbon atom is out of the plane formed by the other four atoms. scienceopen.com For instance, in N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, the methylene carbon atom of the 1,3-dioxole ring lies 0.202 (3) Å out of the plane of the other four atoms. scienceopen.com

Computational modeling predicts a generally planar benzodioxole ring system, with substituents often adopting orientations that minimize steric hindrance. However, the bicyclo[2.2.1]heptane core, when attached to a benzodioxole group, provides a rigid three-dimensional scaffold that significantly limits conformational flexibility. vulcanchem.com The inherent rigidity or flexibility of the scaffold is a critical determinant of a molecule's ability to adopt the optimal conformation for binding to a receptor or participating in other molecular interactions. For example, the saturated side chain in dihydromyristicin (B1200315) is suggested to enhance molecular rigidity compared to the more flexible allyl group in myristicin.

| Compound | Key Conformational Feature | Reference |

|---|---|---|

| N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide | 1,3-dioxole ring in an envelope conformation. | scienceopen.com |

| Dihydromyristicin | Planar benzodioxole ring system with equatorial substituents. | |

| N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | Rigid bicyclo[2.2.1]heptane scaffold limits flexibility. | vulcanchem.com |

The electronic nature of the 1,3-benzodioxole ring can be modulated through the introduction of various substituents, thereby tailoring the electronic and optical properties of the resulting derivatives. The benzodioxole moiety itself is electron-rich, which influences its interaction with biological targets. vulcanchem.com

The introduction of electron-withdrawing groups, such as nitro groups, can significantly alter the electronic properties and enhance nonlinear optical (NLO) responses. Conversely, the reduction of nitro groups to amino groups increases nucleophilicity, opening avenues for further chemical modifications. The design of chalcone (B49325) derivatives incorporating the 1,3-benzodioxole ring has been a strategy to enhance second-order molecular nonlinearity, leveraging the delocalized π-electron system between electron donor and acceptor groups. rsc.orgresearchgate.net

Spectroscopic studies, including UV-vis absorption and fluorescence, are crucial for understanding the photophysical properties of these designed molecules. bookpi.orgresearchgate.net For instance, the solvatochromic behavior of certain 1,3-benzodioxole derivatives has been investigated to understand solute-solvent interactions and the influence of solvent polarity on their electronic energy levels. bookpi.orgresearchgate.net It has been observed that the excited state dipole moment of some derivatives is greater than their ground state dipole moment, indicating a significant charge redistribution upon excitation. bookpi.org This property is vital for applications in optical devices. rsc.org

| Functional Group | Effect on Property | Potential Application | Reference |

|---|---|---|---|

| Nitro (-NO2) | Enhances second-order NLO response. | Nonlinear optics. | |

| Amino (-NH2) | Increases nucleophilicity for further derivatization. | Synthesis of new compounds. | |

| Chalcone moiety | Enhances second-order molecular nonlinearity. | Optical devices. | rsc.orgresearchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling of 1,3-Benzodioxole Derivatives

QSPR models are mathematical algorithms that correlate the structural or property descriptors of compounds with their physicochemical or biological activities. protoqsar.com These models are invaluable tools for predicting the properties of new, unsynthesized 1,3-benzodioxole derivatives, thereby accelerating the discovery process. iiit.ac.in

QSPR approaches have been applied to predict various properties of 1,3-benzodioxole derivatives. For example, theoretical studies have used quantum chemical calculations and QSAR to investigate the efficiency of these derivatives as corrosion inhibitors. researchgate.netresearchgate.net These models correlate quantum chemical parameters with the observed inhibition efficiencies.

In the context of drug design, QSPR models are used to predict pharmacokinetic properties. For instance, the bioavailability of 1,3-benzodioxole derivatives can be assessed using a "bioavailability radar" which considers physicochemical properties like lipophilicity, size, polarity, and flexibility. tandfonline.comresearchgate.net Spectroscopic properties can also be modeled. For example, computational approaches are used to understand the molecular properties that give rise to the observed solvatochromic behavior of certain derivatives. bookpi.orgresearchgate.net

The development of robust QSPR models relies on the selection of appropriate molecular descriptors. protoqsar.com These descriptors are numerical values that encode structural information about the molecule. For 1,3-benzodioxole derivatives, a variety of descriptors are employed.

Quantum chemical descriptors are frequently used and include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). researchgate.netnih.gov These descriptors provide insights into the reactivity and electronic nature of the molecules.

Other physicochemical descriptors such as the logarithm of the partition coefficient (Log P) for hydrophobicity, surface area, and hydration energy are also important. researchgate.netunpad.ac.id Topological descriptors, which are based on the graph representation of the molecule, can also be employed. frontiersin.org In recent years, machine learning approaches have been used to learn molecular representations directly from large datasets of chemical structures, creating continuous and data-driven descriptors that have shown strong performance in QSAR tasks. nih.govfu-berlin.dechemrxiv.org

| Descriptor Type | Examples | Information Encoded | Reference |

|---|---|---|---|

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Electronic properties, reactivity. | researchgate.netnih.gov |

| Physicochemical | Log P, Polar Surface Area (PSA) | Lipophilicity, polarity. | researchgate.netunpad.ac.id |

| Topological | Graph energies, Zagreb indices | Molecular connectivity and branching. | frontiersin.org |

| Learned Representations | Continuous and data-driven descriptors | Complex structural information from large datasets. | nih.govfu-berlin.dechemrxiv.org |

Molecular Recognition and Intermolecular Interactions

The way a 1,3-benzodioxole derivative interacts with its molecular target is fundamental to its biological activity. These interactions are governed by the principles of molecular recognition, which involve a combination of non-covalent forces.

The benzodioxole ring itself can participate in π-π stacking interactions with aromatic residues in a binding pocket. Hydrogen bonding is another crucial interaction, often involving substituents on the benzodioxole ring or other parts of the molecule. For example, in the crystal structure of N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, molecules are connected by N—H···O hydrogen bonds. scienceopen.com Molecular docking studies have shown that 1,3-benzodioxole derivatives can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of proteins like tubulin and histone deacetylase (HDAC). tandfonline.comtandfonline.com

The specific substitution pattern on the benzodioxole ring and the nature of the appended functional groups dictate the type and strength of these intermolecular interactions, ultimately determining the molecule's biological effect. d-nb.info For instance, the introduction of a carboxamide group can provide hydrogen-bonding sites for molecular recognition. vulcanchem.com

Binding Site Analysis in Model Systems

The 1,3-benzodioxole scaffold is a key pharmacophore in numerous compounds designed to interact with biological targets. Binding site analysis through molecular docking and other in-silico methods has been instrumental in elucidating the structure-activity relationships (SAR) of these derivatives. These studies reveal that the nature and position of substituents on the benzodioxole ring system critically influence binding affinity and selectivity.

For instance, studies on 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives as potential anticancer agents targeting tubulin have shown specific interactions within the protein's binding pocket. tandfonline.com Molecular docking analyses identified key amino acid residues such as Pro162B, Met166B, and Thr198B, which form hydrogen bonds and electrostatic interactions with the ligands. tandfonline.com Similarly, a new class of synthetic antimitotic agents based on 6-benzyl-1,3-benzodioxole was found to be a competitive inhibitor of colchicine (B1669291) binding to tubulin. nih.gov Maximum activity in this class required an intact dioxole ring, a methoxy (B1213986) or ethoxy group at position 5, and a para-methoxy group on the benzyl (B1604629) substituent at position 6. nih.gov

In the context of designing novel auxin receptor agonists, a series of N-(benzo[d] tandfonline.comvulcanchem.comdioxol-5-yl)-2-(one-benzylthio) acetamides were developed. frontiersin.orgnih.govresearchgate.netnih.gov Molecular docking analysis revealed that the lead compound, K-10, exhibited a stronger binding ability with the auxin receptor TIR1 compared to the natural auxin, NAA. frontiersin.orgnih.govresearchgate.netnih.gov

Furthermore, research into novel succinate (B1194679) dehydrogenase (SDH) inhibitors has led to the synthesis of 1,3-benzodioxole-pyrimidine derivatives. acs.org Molecular docking studies of the most potent compound, 5c, and its enantiomers showed a strong interaction with SDH. The (S)-enantiomer, which displayed higher fungicidal activity, also had a more favorable interaction energy with the enzyme compared to the (R)-enantiomer, corroborating the experimental findings. acs.org The interaction with SDH was further confirmed by fluorescence quenching experiments. acs.org

The table below summarizes the binding interactions of various 1,3-benzodioxole derivatives with their respective biological targets as identified in model systems.

| Derivative Class | Biological Target | Key Interacting Residues | Observed/Predicted Interactions | Reference |

|---|---|---|---|---|

| 1,3-Benzodioxole-tagged Dacarbazine | Tubulin (PDB ID: 1TUB) | Pro162B, Met166B, Thr198B, Trp407A, His406A | Hydrogen bonds and electrostatic interactions | tandfonline.com |

| N-(benzo[d] tandfonline.comvulcanchem.comdioxol-5-yl)-2-(one-benzylthio) acetamides (e.g., K-10) | Auxin Receptor TIR1 | Not specified | Stronger binding ability than NAA | frontiersin.orgnih.govresearchgate.net |

| 1,3-Benzodioxole-pyrimidine derivatives (e.g., 5c) | Succinate Dehydrogenase (SDH) | Not specified | Strong interaction confirmed by fluorescence quenching; enantiomer-specific binding energy | acs.org |

| 6-Benzyl-1,3-benzodioxole derivatives | Tubulin | Colchicine binding site | Competitive inhibition of colchicine binding | nih.gov |

Supramolecular Interactions and Self-Assembly Phenomena

The structural rigidity and electronic properties of the 1,3-benzodioxole moiety facilitate a range of supramolecular interactions, leading to self-assembly into well-defined architectures. These non-covalent interactions, including hydrogen bonding and π-π stacking, are crucial in determining the crystal packing and solid-state properties of its derivatives.

Peptide models based on an asymmetric 1,3-benzodioxole skeleton have demonstrated distinct self-association properties. clockss.org Specifically, γ-peptide models were observed to form dimers through a network of complementary intra- and intermolecular hydrogen bonds. clockss.org In contrast, a β-peptide model with secondary amide linkages adopted a rigid, coplanar conformation stabilized by dual intramolecular hydrogen bonds, which also resulted in strong fluorescence. clockss.org The formation of atropisomers, or rotational isomers, has also been observed in certain benzodioxole derivatives, where restricted rotation around a single bond leads to stable, distinct conformers detectable by NMR spectroscopy. clockss.org

In the crystal structure of N-(1,3-benzodioxol-5-yl)-2-( vulcanchem.combenzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide, the formation of centrosymmetric dimers via N–H⋯N hydrogen bonds is a key feature of its supramolecular assembly. vulcanchem.com Additionally, hypervalent S⋯O interactions between the sulfanyl (B85325) sulfur and the acetamide (B32628) oxygen can enforce a specific conformation and contribute to the thermal stability of the crystal lattice. vulcanchem.com

The table below details the types of supramolecular interactions and the resulting self-assembly phenomena observed in different classes of 1,3-benzodioxole derivatives.

| Derivative Class | Dominant Supramolecular Interactions | Observed Self-Assembly | Reference |

|---|---|---|---|

| Tri-methoxy chalcones | C–H⋯O, C–H⋯π | Crystal packing influenced by the benzodioxole group | scielo.brscispace.com |

| Asymmetric 1,3-benzodioxole-based peptides | Intra- and intermolecular hydrogen bonds | Formation of dimers in γ-peptides; rigid coplanar conformation in β-peptides | clockss.org |

| Benzofuro[3,2-d]pyrimidine acetamides | N–H⋯N hydrogen bonds, hypervalent S⋯O interactions | Formation of centrosymmetric dimers | vulcanchem.com |

Theoretical Studies on Reaction Mechanisms and Intermediate Stabilization

Theoretical and computational studies have provided significant insights into the reaction mechanisms and the stability of intermediates involving 1,3-benzodioxole derivatives. These studies, often employing quantum chemical calculations and density functional theory (DFT), are crucial for understanding the reactivity and predicting the behavior of these compounds.

One area of focus has been the metabolism of 1,3-benzodioxoles. The cytochrome P-450-catalyzed oxidation of the 1,3-benzodioxole ring has been studied to understand its role as an inhibitor of microsomal oxidation. nih.gov A proposed mechanism for the formation of carbon monoxide as a minor metabolic product involves the initial monooxygenation of the ring to a 2-hydroxy derivative. nih.gov This intermediate then rearranges to a 2-hydroxyphenyl formate (B1220265), which can subsequently yield either formate or carbon monoxide. nih.gov Isotope labeling studies have supported this pathway, showing that the methylenic carbon of the dioxole ring is the source of the carbon in CO. nih.gov

Quantum chemical calculations have also been used to study the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors. researchgate.netresearchgate.net These studies correlate quantum parameters, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), with the inhibitor's ability to adsorb onto a metal surface. researchgate.net The analysis of Mulliken charges helps to identify the most likely sites for interaction with the metal. For instance, in one study, the oxygen atom with the most negative partial charge was identified as the most favorable site for protonation, which in turn enhances the molecule's reactivity and effectiveness as a corrosion inhibitor in acidic environments. researchgate.net

Solvatochromic and theoretical studies on certain 1,3-benzodioxole derivatives have been conducted to understand their electronic properties. researchgate.net By studying the UV-Vis absorption and emission spectra in solvents of varying polarities, researchers can estimate the change in dipole moment between the ground and excited states. researchgate.net DFT calculations are used to determine the ground-state dipole moment and analyze the frontier molecular orbitals (HOMO and LUMO), providing a deeper understanding of the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net

Furthermore, theoretical analysis has been applied to understand the conformational preferences of the 1,3-dioxole ring itself. These studies have shown that the anomeric effect, which involves delocalization of oxygen lone pairs into an adjacent C-O antibonding orbital, plays a decisive role in the non-planar, puckered conformation of the 1,3-dioxole ring. acs.org

The table below presents a summary of theoretical findings on reaction mechanisms and intermediate stabilization for 1,3-benzodioxole derivatives.

| Area of Study | Theoretical Method | Key Findings | Reference |

|---|---|---|---|

| Metabolism by Cytochrome P-450 | Isotope labeling and mechanistic proposal | Formation of a 2-hydroxy derivative intermediate, which can lead to carbon monoxide. | nih.gov |

| Corrosion Inhibition | Quantum chemical calculations (QSAR, AM1, PM3, etc.) | Correlation of EHOMO, ELUMO, and Mulliken charges with inhibition efficiency. Identification of protonation sites. | researchgate.netresearchgate.net |

| Electronic Properties | Solvatochromic studies and DFT | Estimation of excited state dipole moments and analysis of intramolecular charge transfer (ICT). | researchgate.net |

| Conformational Analysis | MP4/6-31G//MP2/6-31G and NBO analysis | The anomeric effect is responsible for the non-planar conformation of the 1,3-dioxole ring. | acs.org |

Computational and Theoretical Chemistry Investigations of 1,3 Benzodioxole Systems

Quantum Chemical Studies on 1,3-Benzodioxole (B145889) Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic nature of 1,3-benzodioxole. These studies elucidate the distribution of electrons, orbital energies, and the inherent stability of the molecule.

Density Functional Theory (DFT) has become a principal method for studying the electronic properties of 1,3-benzodioxole and its derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to optimize the molecular geometry of the ground state and to compute various electronic properties. researchgate.net

For the ground state, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to determine the optimized geometry, vibrational frequencies, and electronic structure. vulcanchem.comresearchgate.net Studies have shown that the 1,3-benzodioxole molecule is not perfectly planar in its ground state. The five-membered dioxole ring is puckered, a conformation that is a result of the anomeric effect, where interactions between the oxygen lone pairs and antibonding orbitals favor a nonplanar geometry. acs.orgresearchgate.net The barrier to planarity in the ground state has been calculated to be around 164 cm⁻¹ (1.96 kJ/mol). researchgate.net

The electronic properties of excited states are often investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations help in understanding the photophysical properties of 1,3-benzodioxole derivatives. For instance, TD-DFT can simulate UV-Vis absorption spectra by calculating excitation energies and oscillator strengths for electronic transitions. vulcanchem.comvulcanchem.com Studies on derivatives have shown that the excited state dipole moment is often greater than the ground state dipole moment, indicating a significant redistribution of electron density upon excitation. researchgate.netresearchgate.net The first excited state (S₁) of 1,3-benzodioxole is also puckered, with a calculated barrier to planarity of 264 cm⁻¹ (3.16 kJ/mol). researchgate.net

Table 1: Selected DFT-Calculated Parameters for 1,3-Benzodioxole Derivatives

| Parameter | Method | Value | Reference |

| HOMO Energy | B3LYP/6-31G(d) | -7.33 eV | researchgate.net |

| LUMO Energy | B3LYP/6-31G(d) | -1.61 eV | researchgate.net |

| Energy Gap (HOMO-LUMO) | B3LYP/6-31G(d) | 5.71 eV | researchgate.net |

| Ground State Dipole Moment | BLYP | Varies by derivative | researchgate.net |

| Excited State Dipole Moment | TD-DFT | Varies by derivative | researchgate.net |

The 1,3-benzodioxole system consists of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring. The aromaticity of the benzene ring is a key feature, and the fused dioxole ring influences this property. The benzodioxole moiety as a whole exhibits stability due to electronic delocalization. vulcanchem.comontosight.ai This delocalization is a critical factor in the chemical behavior and metabolic stability of compounds containing this group. vulcanchem.com

DFT calculations are a powerful tool for predicting and interpreting the spectroscopic data of 1,3-benzodioxole and its derivatives. Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) often show good agreement with experimental data. researchgate.netvulcanchem.com

IR and Raman Spectroscopy: Theoretical vibrational wavenumbers can be calculated and compared with experimental FT-IR and FT-Raman spectra. vulcanchem.com For example, in a derivative of 1,3-benzodioxole, the characteristic asymmetric and symmetric C-O-C stretching vibrations were calculated using DFT and found to be in good agreement with the experimental IR and Raman bands. researchgate.net The intense band corresponding to the C–O–C stretching of the 1,3-benzodioxole moiety is a notable feature in the spectra of its derivatives. researchgate.net

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra.

UV-Vis Spectroscopy: TD-DFT is used to predict the electronic absorption spectra by calculating the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths. vulcanchem.comvulcanchem.com The results help in understanding the electronic transitions, which are often of a π → π* nature within the aromatic system.

Molecular Dynamics (MD) Simulations of 1,3-Benzodioxole in Various Environments

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions with their surroundings.

The behavior of 1,3-benzodioxole derivatives in solution is significantly influenced by the solvent. Solvatochromic studies, which examine the shift in spectral bands with solvent polarity, reveal details about solute-solvent interactions. researchgate.netresearchgate.net For some 1,3-benzodioxole derivatives, a redshift in fluorescence spectra is observed as solvent polarity increases, which is attributed to a larger dipole moment in the excited state compared to the ground state and specific solute-solvent interactions. researchgate.netresearchgate.net

MD simulations can be used to model these solvation effects explicitly by surrounding the solute with solvent molecules and tracking their movements over time. These simulations provide information on the structure of the solvation shell and the dynamics of solvent molecules around the solute. Conformational analysis through both quantum chemical calculations and spectroscopy has established that 1,3-benzodioxole has a non-planar, puckered conformation. researchgate.net MD simulations can further explore the conformational landscape of 1,3-benzodioxole and its derivatives in different environments, showing how intermolecular interactions can influence the preferred conformations.

MD simulations are particularly useful for investigating intermolecular interactions in condensed phases, such as in liquids, solids, or when bound to biological macromolecules. vulcanchem.comvulcanchem.com In the context of pharmaceutical research, MD simulations have been used to study the interactions of 1,3-benzodioxole-containing ligands with their protein targets. nih.gov

These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. acs.org For example, MD simulations of a 1,3-benzodioxole derivative bound to a G protein-coupled receptor revealed that the methylene (B1212753) hydrogens of the benzodioxole can form nonclassical O–H···C bonds with the carbonyl groups of the protein backbone. acs.org Furthermore, mixed-solvent MD simulations, where small organic probe molecules are included in the simulation box, have been used to map potential binding sites on proteins, with the 1,3-benzodioxole ring showing distinct interaction hotspots. nih.gov These computational approaches are valuable for understanding how 1,3-benzodioxole derivatives interact with their environment at a molecular level, guiding the design of new molecules with specific properties. vulcanchem.com

Reaction Pathway Elucidation and Transition State Analysis in 1,3-Benzodioxole Chemistry

Computational chemistry provides powerful tools for elucidating the complex reaction pathways and characterizing the fleeting transition states involved in the chemistry of 1,3-benzodioxole and its derivatives. These theoretical investigations offer molecular-level insights that complement experimental findings and guide the design of new synthetic methodologies.

A notable area of study is the regioselectivity of electrophilic substitution reactions on the 1,3-benzodioxole ring. The electron-donating nature of the dioxole oxygen atoms directs incoming electrophiles. Computational analyses have confirmed that this regioselectivity arises from the stabilization of the transition state at specific positions. For instance, in nitration reactions leading to compounds like 5,6-dinitro-1,3-benzodioxole, the resonance effects of the oxygen atoms preferentially stabilize the transition state at the 5 and 6 positions.

Theoretical studies have also been instrumental in understanding the mechanisms of metal-catalyzed reactions involving 1,3-benzodioxole. In the iridium-catalyzed C-H borylation of 1,3-benzodioxole, computational analysis of transition structures has been crucial. msu.edu These studies have shown that the reaction proceeds through a multi-center interaction involving the iridium catalyst, the C-H bond of the benzodioxole, and a boron-containing reagent. msu.edu The calculated energy barriers for different reaction pathways help to explain the observed regioselectivity of the borylation. msu.edu

Furthermore, computational methods have been applied to investigate the cleavage of the methylenedioxy bridge in safrole derivatives, which contain the 1,3-benzodioxole moiety. scielo.br Semi-empirical molecular orbital calculations (MNDO) have been used to propose a mechanistic rationale for the regioselectivity observed in the reaction with aluminum chloride, which leads to the formation of catechols or their mono-O-methylated derivatives. scielo.br These calculations help to explain why certain regioisomers are formed preferentially. scielo.br

In the context of cycloaddition reactions, density functional theory (DFT) calculations have been employed to study the reaction pathways of zwitterionic π-allenyl palladium species with various substrates. mdpi.com These theoretical investigations help to understand the factors controlling the isomerization and the formation of different cycloadducts. mdpi.com For example, calculations can determine the energy barriers for different oxidative addition pathways and the relative stabilities of key intermediates. mdpi.com

The study of reaction mechanisms extends to dechlorination reactions of related dioxin compounds. Theoretical studies on the dechlorination of octachlorodibenzo-p-dioxin (B131699) by hydrogen atoms have revealed that the reaction can proceed through either direct chlorine abstraction or the formation of a sigma-complex. nih.gov These calculations indicate that the formation of the sigma-complex has a lower activation energy at lower temperatures, suggesting it plays a significant role in the reaction pathway. nih.gov

The following table summarizes key computational findings related to reaction pathways and transition states in 1,3-benzodioxole chemistry:

| Reaction Type | Computational Method | Key Findings |

| Electrophilic Nitration | Not specified | Resonance effects of dioxole oxygens stabilize the transition state at positions 5 and 6. |

| Iridium-Catalyzed C-H Borylation | Not specified | Reaction proceeds via a multi-center transition state involving Ir, C-H, and B. msu.edu |

| Methylenedioxy Bridge Cleavage | MNDO | Provides mechanistic rationale for observed regioselectivity in the formation of catechols. scielo.br |

| Palladium-Catalyzed Cycloaddition | DFT | Elucidates energy barriers and stability of intermediates in the formation of cycloadducts. mdpi.com |

| Dechlorination of Dioxins | B3PW91 | Sigma-complex formation is favored at lower temperatures over direct chlorine abstraction. nih.gov |

Virtual Screening and De Novo Design of 1,3-Benzodioxole-Containing Compounds

Computational approaches, particularly virtual screening and de novo design, are increasingly utilized to discover and optimize 1,3-benzodioxole-containing compounds with desired biological activities. These in silico methods accelerate the drug discovery process by identifying promising candidates from large chemical libraries and generating novel molecular structures with enhanced properties.

Virtual screening has been successfully employed to identify novel 1,3-benzodioxole derivatives with potential therapeutic applications. In one study, a virtual screening workflow was used to identify potent auxin receptor agonists. frontiersin.org This process involved filtering a large database of small molecules based on physicochemical properties and pharmacophore models, followed by molecular docking against the auxin receptor TIR1. frontiersin.orgnih.gov This approach led to the identification of the lead compound HTS05309, which possesses a 1,3-benzodioxole moiety. frontiersin.orgnih.gov Subsequent design and synthesis of a series of N-(benzo[d] frontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides resulted in compound K-10, which exhibited significant root growth-promoting activity. frontiersin.orgnih.govnih.gov

Similarly, virtual screening has been used to identify potential anticancer agents. A study focused on non-small cell lung cancer identified 2,2-diphenyl-1,3-benzodioxole (B8658578) as a lead candidate by screening bioactive compounds from Moringa oleifera against Melanoma Antigen A (MAGE-A) genes. researchgate.net This compound showed favorable pharmacological properties and binding interactions. researchgate.net In another example, 1,3-benzodioxole derivatives were designed and evaluated as inhibitors of the histone deacetylase (HDAC) enzyme, a known cancer target. tandfonline.com Molecular docking studies were used to predict the binding affinity of these compounds to the HDAC-1 enzyme active site. tandfonline.com

De novo design strategies also play a crucial role in creating novel 1,3-benzodioxole-based compounds. This approach involves the computational generation of new molecular structures based on the structural requirements of a biological target. For instance, based on a pharmacophore model for HDAC inhibitors, a series of 1,3-benzodioxole compounds with a propargyl ether moiety were designed. tandfonline.com This design was guided by the need for a zinc-binding group, a linker, and a hydrophobic cap, all of which are essential features for HDAC inhibition. tandfonline.com

The combination of virtual screening and de novo design with subsequent experimental validation has proven to be a powerful strategy. For example, after identifying lead compounds through in silico screening, further modifications can be made to optimize their activity. In the development of auxin receptor agonists, the initial hit HTS05309 was used as a scaffold to design and synthesize 22 new N-(benzo[d] frontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds. frontiersin.orgnih.gov

The following table summarizes examples of virtual screening and de novo design studies involving 1,3-benzodioxole derivatives:

| Target | Methodology | Lead/Designed Compound(s) | Outcome |

| Auxin Receptor (TIR1) | Virtual Screening, Molecular Docking | HTS05309, K-10 | Identification of potent root growth promoters. frontiersin.orgnih.govnih.govresearchgate.net |

| Melanoma Antigen A (MAGE-A) | Virtual Screening | 2,2-diphenyl-1,3-benzodioxole | Identified as a potential therapeutic agent for non-small cell lung cancer. researchgate.net |

| Histone Deacetylase (HDAC) | De Novo Design, Molecular Docking | 1,3-benzodioxole propargyl ether derivatives | Designed as potential anticancer agents. tandfonline.com |

| Tubulin | Molecular Docking | 1,3-benzodioxole-dacarbazine derivatives | Compounds 1 and 2 identified as potential anticancer drugs. tandfonline.com |

Advanced Applications and Role of 1,3 Benzodioxole in Specific Scientific Domains

1,3-Benzodioxole (B145889) in Materials Science and Engineering

The rigid, electron-rich structure of the 1,3-benzodioxole moiety makes it a valuable component in the design and synthesis of advanced materials. Its incorporation into various molecular architectures can impart unique thermal, optical, and electronic properties.

Monomers for Advanced Polymers and High-Performance Materials

The 1,3-benzodioxole scaffold is utilized as a monomer in the creation of high-performance polymers. For instance, chlorinated benzodioxoles can serve as monomers for polybenzodioxoles that exhibit high thermal stability, maintaining their integrity at temperatures up to 400°C. vulcanchem.com This property makes them suitable for applications in aerospace composites and as flame-retardant coatings. vulcanchem.com

Derivatives such as 3-(1,3-Benzodioxol-5-yl)methacrylic acid are also valuable monomers for specialty polymers. The rigid benzodioxole ring system contributes to a stiffer polymer backbone. This structural feature, combined with the potential for secondary interactions involving the methylenedioxy group, influences polymer chain packing and crystallization, leading to materials with enhanced thermal stability and unique mechanical properties. Studies have shown that the methylenedioxy functional group significantly impacts the thermal stability and degradation characteristics of the resulting polymers. The copolymerization of benzodioxole-containing methacrylic acid derivatives with other monomers, like glycidyl (B131873) methacrylate, has been shown to exhibit distinct behaviors, opening avenues for complex polymer architectures.

Furthermore, piperonyl methacrylate, which contains a 1,3-benzodioxole moiety, can be polymerized via free-radical polymerization. rsc.org This allows for the creation of materials where the benzodioxole group can later be reacted under UV light for post-curing, leading to cross-linked structures. rsc.org This dual functionality is particularly useful in applications like pressure-sensitive adhesives with tunable properties. rsc.org

Table 1: Properties of Polymers Derived from Benzodioxole Monomers

| Monomer Type | Polymer | Key Properties | Potential Applications |

| Chlorinated Benzodioxoles | Polybenzodioxoles | High thermal stability (up to 400°C) | Aerospace composites, flame-retardant coatings vulcanchem.com |

| 3-(1,3-Benzodioxol-5-yl)methacrylic acid | Specialty Polymers | Enhanced thermal stability, unique mechanical properties | Specialty plastics, advanced composites |

| Piperonyl Methacrylate | Cross-linked Polymers | UV-tunable shear resistance and adhesive properties | Pressure-sensitive adhesives rsc.org |

Organic Optoelectronic Materials (e.g., OLEDs, OPVs)

The 1,3-benzodioxole scaffold is a key component in the development of organic optoelectronic materials, finding applications in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Its electron-donating nature and structural rigidity contribute to the desirable electronic and photophysical properties of these materials.

In the realm of OLEDs, benzodioxole derivatives have been investigated for their potential in emissive layers. For example, 5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole has been studied for its high luminescence efficiency and stability in OLED devices. Certain styryl-functionalized nitroisoxazoles incorporating the benzodioxole moiety have also shown promise for red electroluminescence in OLED applications. rsc.org The design of these molecules often follows a "push-pull" architecture, where the benzodioxole acts as an electron-donating group in conjunction with an electron-accepting group to facilitate intramolecular charge transfer (ICT), a crucial process for light emission. researchgate.net

The versatility of the benzodioxole structure allows for its incorporation into various parts of an optoelectronic device. For instance, it can be found in the structure of materials used in the hole-transporting layer or as part of the emissive material itself. The development of high-performance carbon-based semiconductors, which can include benzodioxole derivatives, has been a significant driver for advancements in OPV technology. sigmaaldrich.com These materials are attractive due to their potential for cost-effective and environmentally friendly manufacturing processes. sigmaaldrich.com

Photochromic and Thermochromic Systems

The 1,3-benzodioxole moiety has been incorporated into molecules designed for photochromic and thermochromic applications. Photochromic materials change color reversibly upon exposure to light, while thermochromic materials do so in response to temperature changes. numberanalytics.comgoogle.com

Benzodioxole derivatives can be part of larger photochromic systems like spiropyrans and spirooxazines. google.com For example, the 1,3-benzodioxole-5-yl group is mentioned as a possible substituent in the structure of photochromic pyran compounds. google.com The electronic properties of the benzodioxole group can influence the switching behavior and stability of the different colored states of the photochromic molecule.

In the context of thermochromism, materials are designed to undergo a reversible chemical reaction or a change in crystal structure with temperature, leading to a color change. numberanalytics.com While specific examples directly linking 1,3-benzodioxole to primary thermochromic mechanisms are less common in the provided search results, the principle of incorporating functional groups to tune material properties is well-established. numberanalytics.comchaostrade.eu The structural and electronic characteristics of benzodioxole could potentially be exploited to influence the transition temperatures and color changes in thermochromic systems. For instance, it could be part of a leuco dye system, where a reversible chemical reaction is responsible for the color change. numberanalytics.com

Supramolecular Chemistry and Functional Assemblies

The 1,3-benzodioxole unit plays a role in directing the self-assembly of molecules to form complex, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions such as hydrogen bonding and π–π stacking.

The benzodioxole group can influence the supramolecular arrangement of molecules. For example, in certain chalcone (B49325) derivatives, the presence of a benzodioxole group leads to more intermolecular interactions compared to analogues without it. scielo.br This can affect the planarity of the molecule and its packing in the crystalline state. scielo.br The 6-amino-1,3-benzodioxol-5-yl moieties, for instance, have been observed to participate in π–π stacking interactions. nih.gov

1,3-Benzodioxole as a Building Block in Complex Chemical Synthesis

The 1,3-benzodioxole ring is a common structural motif in a wide array of natural products and serves as a versatile starting point for the synthesis of complex molecules, including analogues of biologically active compounds.

Natural Product Analogue Synthesis

The 1,3-benzodioxole moiety is a key structural feature in many natural products, and its presence is often crucial for their biological activity. researchgate.net Consequently, it is frequently used as a building block in the synthesis of analogues of these natural compounds. The goal of synthesizing such analogues is often to improve upon the properties of the parent natural product, such as increasing its potency or reducing its toxicity.

A notable example is its use in the modification of noscapine (B1679977), an alkaloid with anticancer properties. lib4ri.ch Researchers have synthesized analogues of noscapine by modifying the 1,3-benzodioxole part of its structure, for instance, by expanding the dioxolane ring. lib4ri.ch Another example involves the synthesis of simplified analogues of berberine, an antimicrobial compound. mdpi.com By using the 1,3-benzodioxole core, chemists can create new molecules that retain the essential pharmacophore of the natural product while having a simpler, more accessible structure. mdpi.com

The synthesis of these analogues often involves multi-step reaction sequences. For example, starting from (6-bromobenzo[d] vulcanchem.comdioxol-5-yl)methanol, a series of reactions including Appel conditions, nucleophilic substitution, and a Huisgen 1,3-dipolar cycloaddition ("click chemistry") can be used to build a more complex structure, which can then be further modified using Suzuki-Miyaura coupling reactions to introduce a variety of substituents. worldresearchersassociations.com This modular approach allows for the creation of a library of analogues for biological screening.

Scaffold for Libraries of Chemical Compounds

The 1,3-benzodioxole ring system serves as a versatile and privileged scaffold for the construction of combinatorial chemical libraries. Its structural rigidity and ability to be readily functionalized allow for the systematic generation of diverse molecules, which is a cornerstone of modern drug discovery and chemical biology.

Researchers utilize the 1,3-benzodioxole core to explore structure-activity relationships (SAR) by introducing a variety of substituents. This approach enables the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. ontosight.ainih.gov For instance, in the development of HIV-1 entry inhibitors, the 1,3-benzodioxole moiety was used as a bulky, compact replacement for other phenyl groups to generate a library of 22 new compounds. nih.gov This strategic substitution aimed to improve antiviral activity and toxicity profiles. nih.gov

One powerful technique, DNA-encoded chemical libraries (DECL), has leveraged this scaffold. In one study, a DECL with 1.2 million compounds was synthesized using seven central scaffolds, one of which incorporated a 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid building block. nih.gov The screening of this library against various protein targets demonstrated that the central scaffold's geometry and rigidity can be crucial for high-affinity binding. nih.gov

Similarly, computer-aided drug design has been employed to create libraries of 1,3-benzodioxole derivatives. In a search for novel auxin receptor agonists, a lead compound, HTS05309, which contains the N-(benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yl) moiety, was identified. nih.govfrontiersin.org This led to the design and synthesis of a series of 22 related compounds (K-1 to K-22) to explore their root-growth-promoting activities. nih.govfrontiersin.orgresearchgate.net This highlights how the benzodioxole scaffold can be systematically modified to optimize a desired biological effect. researchgate.net

The following table summarizes examples of chemical libraries based on the 1,3-benzodioxole scaffold.

| Library Type | Scaffold/Building Block | No. of Compounds | Purpose/Target | Reference |

| HIV-1 Inhibitors | 1,3-Benzodioxole | 22 | Optimization of HIV-1 entry inhibitors targeting gp120 | nih.gov |

| DNA-Encoded Library | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | 1.2 million (total library) | Screening for binders against various protein targets | nih.gov |

| Auxin Receptor Agonists | N-(benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yl) acetamides | 22 | Discovery of root growth promoters targeting TIR1 auxin receptor | nih.govresearchgate.net |

| Fungicides | 1,3-Benzodioxole-pyrimidine derivatives | 24 | Development of new succinate (B1194679) dehydrogenase inhibitors | researchgate.net |

1,3-Benzodioxole in Catalysis and Ligand Design

The unique electronic and steric properties of the 1,3-benzodioxole group have made it a valuable component in the design of both ligands for organometallic complexes and metal-free organocatalysts.

Design of Ligands for Organometallic Catalysis

In organometallic catalysis, ligands are crucial for controlling the activity and selectivity of the metal center. The 1,3-benzodioxole unit has been incorporated into the backbones of several important chiral diphosphine ligands used in asymmetric catalysis. These reactions are vital for producing single-enantiomer pharmaceuticals and agrochemicals.

A prominent example is SEGPHOS® , a highly effective and widely used atropisomeric bisphosphine ligand. Its structure is based on a (4,4′-bi-1,3-benzodioxole) backbone, which imparts specific stereoelectronic features to the resulting metal complexes, typically with rhodium or ruthenium. sigmaaldrich.comnih.govmdpi.com These catalysts are known for their exceptional performance in asymmetric hydrogenation reactions. nih.gov

Another related ligand, DIFLUORPHOS , is a chiral diphosphine based on a bi(2,2-difluoro-1,3-benzodioxole) backbone. nih.gov The fluorine atoms significantly alter the electronic properties of the ligand compared to non-fluorinated analogues like SEGPHOS. The synthesis of DIFLUORPHOS involves the phosphorylation of 5-bromo-2,2-difluoro-1,3-benzodioxole. nih.gov Studies comparing DIFLUORPHOS with other ligands in ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins have shown that its unique stereoelectronic profile can lead to complementary enantioselectivity, highlighting the importance of ligand design. nih.gov

The table below details key ligands for organometallic catalysis that incorporate the 1,3-benzodioxole moiety.

| Ligand Name | Core Structure | Metal Complex Example | Application | Reference |

| SEGPHOS® | (4,4′-bi-1,3-benzodioxole) | Ruthenium (Ru), Rhodium (Rh) | Asymmetric Hydrogenation | sigmaaldrich.comnih.govmdpi.com |

| DIFLUORPHOS | bi(2,2-difluoro-1,3-benzodioxole) | Ruthenium (Ru) | Asymmetric Hydrogenation | nih.gov |

Organocatalytic Applications

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions, avoiding the need for metals. Derivatives of 1,3-benzodioxole have been developed as effective organocatalysts.

For instance, a continuous-flow acylation of 1,3-benzodioxole itself has been achieved using a recyclable heterogeneous acidic catalyst, Aquivion SO₃H®, to produce 1-(benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yl)propan-1-one, a key intermediate for fragrances. nih.govresearchgate.net While the benzodioxole is the substrate here, the study demonstrates its reactivity in organocatalyzed processes. nih.gov

More directly, chiral ionic liquids (CILs) derived from the natural product noscapine, which contains a 1,3-benzodioxole ring system, have been synthesized and used as organocatalysts. researchgate.net These noscapine-based CILs have been successfully applied in the enantioselective reduction of prochiral ketones, yielding optically active secondary alcohols with excellent yields and, in some cases, complete enantioselectivity (100% enantiomeric excess). researchgate.net

Furthermore, the bicyclo[3.3.1]nonane framework, a complex and valuable chiral architecture, has been synthesized using organocatalytic methods. researchgate.net One route involves the monoprotection of a diketone with catechol to form a spiro[1,3-benzodioxole] intermediate, which then undergoes further organocatalyzed transformations. researchgate.net

Applications in Chemical Sensors and Analytical Probes

Derivatives of 1,3-benzodioxole are also finding use in the development of chemical sensors and analytical probes. These molecules are designed to signal the presence of specific analytes or changes in their environment through a measurable response, often a change in color or fluorescence.

One study investigated the solvatochromic properties of (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yl)prop-2-en-1-one. researchgate.net This compound exhibits changes in its UV-visible absorption and emission spectra depending on the polarity of the solvent it is dissolved in. Such solvatochromic compounds are valuable as probes for characterizing solvent properties and can be foundational for sensors that detect changes in the chemical environment. The study noted a significant difference between the compound's ground-state and excited-state dipole moments, which is key to its sensing capabilities. researchgate.net

While direct application as a sensor for a specific analyte was not the focus of this particular study, the fundamental investigation of its environment-sensitive fluorescence is a critical step in the design of such probes. researchgate.net The development of sensors often relies on integrating such responsive dyes into larger systems or functionalizing them for specific molecular recognition. chemcu.org

The table below summarizes the characteristics of a 1,3-benzodioxole derivative studied for its potential in sensing applications.

| Compound | Property Investigated | Key Finding | Potential Application | Reference |

| (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yl)prop-2-en-1-one | Solvatochromism | UV-Vis absorption and emission spectra are dependent on solvent polarity. | Probe for solvent polarity; foundational for environmental sensors. | researchgate.net |

Emerging Research Directions and Future Perspectives for 1,3 Benzodioxole Chemistry

Development of Novel Reactivity and Unprecedented Transformations

The quest for new synthetic methodologies is a central theme in modern organic chemistry, and the 1,3-benzodioxole (B145889) framework is no exception. Researchers are actively developing innovative reactions and transformations to access novel derivatives with greater efficiency and precision.

Recent advancements include the development of unique transformation pathways. For instance, the reaction of alkyl-substituted benzenes with o-chloranil has been shown to produce 4,5,6,7-tetrachloro-1,3-benzodioxoles through a process of benzylic oxidation followed by acetal (B89532) formation. nih.gov Although yields are currently modest, this represents a new pathway for creating these specific derivatives. nih.gov Another novel approach involves designing bi-functional 1,3-benzodioxole derivatives that are initially non-fluorescent but become fluorescent after undergoing specific chemical transformations, such as thiol coupling or polymerization, opening avenues for their use as functional linkers and reporters. clockss.org

Significant efforts are also being directed toward improving established synthetic routes. The Suzuki-Miyaura coupling reaction is being employed to create new C-C bonds, starting from bromo-substituted 1,3-benzodioxoles to generate a wide array of derivatives. worldresearchersassociations.com For example, (6-bromobenzo[d] tandfonline.comntu.edu.sgdioxol-5-yl)methanol has been used as a starting material to produce various triazole-containing benzodioxole compounds via a multi-step synthesis that includes a click reaction and a final Suzuki-Miyaura coupling step. worldresearchersassociations.com Furthermore, new chlorination reactions using sulfuryl chloride are being explored to produce 1,3-benzodioxole derivatives with high yield and purity, which is beneficial for industrial-scale synthesis. wipo.int These methods provide powerful tools for diversifying the range of accessible 1,3-benzodioxole structures for various applications.

Integration of Artificial Intelligence and Machine Learning in 1,3-Benzodioxole Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science, and their application to 1,3-benzodioxole chemistry is a rapidly emerging frontier. mednexus.orgmdpi.com These computational tools can significantly accelerate the identification and optimization of new molecules with desired properties, reducing costs and time associated with traditional research and development. mednexus.org

In the context of drug discovery, AI models are being used to predict the biological activity of 1,3-benzodioxole derivatives. For example, the AI model OnionNet was developed to more accurately estimate the binding strength between a ligand and its biological target by considering both short- and long-range interactions. ntu.edu.sgtimeshighereducation.com This tool was used to predict the binding affinity of 1,3-benzodioxole-5-carboxylic acid, a potential drug candidate for treating tuberculosis, to its target enzyme, pantothenate synthetase. ntu.edu.sgtimeshighereducation.com Such structure-based virtual screening allows for the rapid assessment of vast chemical libraries to identify promising lead compounds. timeshighereducation.com

Beyond predicting binding, ML algorithms can forecast various pharmacokinetic properties of new drug candidates. mednexus.org Researchers are developing single ML models, such as graph convolutional networks, capable of simultaneously predicting multiple molecular properties. ntu.edu.sg This holistic approach allows for a more comprehensive evaluation of a ligand's potential performance in a complex physiological environment. ntu.edu.sg The integration of AI and ML is poised to guide the rational design of new 1,3-benzodioxole derivatives with enhanced efficacy and safety profiles for therapeutic applications. mednexus.orgmdpi.com

Sustainable and Circular Economy Approaches in 1,3-Benzodioxole Chemistry

The principles of green chemistry and the circular economy are increasingly influencing the synthesis and lifecycle of chemical compounds. The focus is on minimizing waste, reducing energy consumption, using renewable resources, and designing products that can be reused or recycled. tarosdiscovery.comscielo.brwhiterose.ac.uk

In 1,3-benzodioxole synthesis, green chemistry approaches are being actively implemented. Microwave-assisted synthesis has emerged as a powerful technique that significantly reduces reaction times (from hours to seconds) and increases yields while avoiding the use of toxic organic solvents. tandfonline.comresearchgate.netcolab.ws For instance, the reaction of catechol with benzoic acid derivatives using polyphosphoric acid as a catalyst can be completed in 30-120 seconds under microwave irradiation, offering a simple, economical, and effective method. tandfonline.comresearchgate.net

Interdisciplinary Research Foci at the Interface of 1,3-Benzodioxole Chemistry and Emerging Technologies

The versatility of the 1,3-benzodioxole scaffold makes it an ideal candidate for interdisciplinary research, bridging chemistry with emerging technologies in medicine, materials science, and analytics. srmap.edu.inwarwick.ac.uk The development of novel derivatives is often driven by the needs and opportunities presented by these advanced technological fields.

In healthcare, new 1,3-benzodioxole derivatives with potential therapeutic activities are being investigated using cutting-edge technologies. warwick.ac.uk For example, emerging technologies such as microphysiological systems (MPS), also known as "organs-on-a-chip," provide advanced platforms for testing the efficacy and toxicity of new drug candidates, including those based on the benzodioxole structure. nih.gov These systems can replicate human organ functions, potentially accelerating preclinical studies of compounds designed for diseases like cancer or neurological disorders. nih.govmdpi.com

The unique properties of 1,3-benzodioxoles are also being harnessed in materials science and analytical chemistry. Researchers have created chemo-functional 1,3-benzodioxole derivatives that act as fluorescent probes. clockss.org These molecules are designed to be non-fluorescent until they react with a specific target, at which point they emit a fluorescent signal. clockss.org This "turn-on" mechanism has significant potential for applications in chemical sensing and bio-imaging. The synergy between synthetic chemistry and fields like bioengineering, AI, and nanotechnology is expected to unlock new applications and drive innovation in 1,3-benzodioxole research. warwick.ac.uknih.gov

Challenges and Opportunities in the Synthesis and Application of 1,3-Benzodioxole Derivatives

Despite significant progress, challenges remain in the synthesis and application of 1,3-benzodioxole derivatives. At the same time, the field is ripe with opportunities for innovation and growth, driven by increasing demand in key industries. 24chemicalresearch.com

The opportunities, however, are vast. The global market for 1,3-benzodioxole is projected to grow, driven by its critical role as a precursor and intermediate in the pharmaceutical, agrochemical, and fragrance industries. 24chemicalresearch.com The 1,3-benzodioxole scaffold is a crucial pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-tuberculosis, anti-inflammatory, and antioxidant properties. solubilityofthings.comontosight.airesearchgate.net This versatility presents significant opportunities for drug discovery and development. ksu.kzontosight.ai There is also growing potential in specialty chemicals and advanced materials, where the unique structure of benzodioxole can be exploited to create novel functional molecules. solubilityofthings.comarchivemarketresearch.com Continued research and development, particularly in sustainable synthesis and the application of new technologies, will be key to unlocking the full potential of this remarkable chemical compound. 24chemicalresearch.com

常见问题

Q. What key physicochemical properties of benzodioxazole are critical for experimental design in synthetic chemistry?

this compound's molecular weight (119.12 g/mol), boiling point (Tboil data), and enthalpy of reaction (ΔrH°) are essential for predicting reaction feasibility and stability . Its aromatic heterocyclic structure (C₇H₅NO) confers stability but introduces reactive sites at the oxygen and nitrogen atoms, enabling functionalization for drug discovery . Researchers should prioritize thermodynamic data (e.g., phase-change values) from NIST databases to optimize solvent selection and reaction conditions .

Q. What are the common synthetic routes for this compound derivatives, and how do their mechanisms differ?

Cyclization of 2-aminophenol derivatives with carboxylic acids or aldehydes is a classic method, leveraging acid catalysis to form the oxazole ring . Alternative routes include condensation reactions using thioureas (for benzothiazole analogs) or microwave-assisted synthesis to reduce reaction time . Mechanistically, these pathways differ in intermediates (e.g., imine vs. thioamide formation) and catalyst requirements (e.g., Lewis acids for cyclization) .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental reproducibility?

this compound's aromaticity stabilizes it under mild acidic/basic conditions, but prolonged exposure to strong acids or bases may hydrolyze the oxazole ring. Thermal gravimetric analysis (TGA) data indicate decomposition above 200°C, necessitating controlled temperatures during reflux or distillation . For reproducible biological assays, buffer systems should maintain pH 6–8 to prevent degradation .

Q. What pharmacological activities are associated with this compound derivatives, and how are primary screenings conducted?

Substituted derivatives exhibit antibacterial, anti-inflammatory, and antitumor activities. In vitro screenings typically involve MIC (Minimum Inhibitory Concentration) assays against bacterial strains (e.g., S. aureus) or cytotoxicity tests on cancer cell lines (e.g., MCF-7), with structure-activity relationships (SAR) analyzed via electron-withdrawing/donating group substitutions .

Advanced Research Questions

Q. How can researchers overcome limitations in this compound synthesis, such as low yields or harsh reaction conditions?

Strategies include:

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) improve cyclization efficiency .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and yield .

- Green chemistry approaches : Ultrasound-assisted synthesis reduces energy input and byproducts .

- Flow chemistry : Continuous reactors mitigate exothermic risks in large-scale reactions .

Q. How should contradictory bioactivity data among structurally similar this compound derivatives be analyzed?

Contradictions may arise from assay variability (e.g., cell line sensitivity) or subtle structural differences (e.g., stereochemistry). Resolve conflicts by: